
Macitentan
Overview
Description
Macitentan is a dual endothelin receptor antagonist (ERA) approved globally for the treatment of pulmonary arterial hypertension (PAH). It selectively inhibits both endothelin-A (ETA) and endothelin-B (ETB) receptors, mitigating vasoconstriction, vascular remodeling, and inflammation driven by endothelin-1 (ET-1) . The drug is administered once daily (10 mg) and is metabolized to an active metabolite, ACT-132577, which retains 20% of the parent compound’s potency . Clinical trials, including the pivotal SERAPHIN study, demonstrated this compound’s efficacy in reducing morbidity and mortality, improving hemodynamics, and delaying disease progression in PAH patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Macitentan is synthesized through a multi-step process involving several key reactions. The synthesis begins with the preparation of the core pyrimidine structure, followed by the introduction of various substituents to achieve the final compound. Key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines.
Bromination: Introduction of bromine atoms at specific positions on the aromatic rings.
Etherification: Formation of ether linkages through reactions with appropriate alcohols.
Sulfonamide Formation: Introduction of the sulfonamide group through reaction with sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process is carried out in large reactors with stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Macitentan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties .
Scientific Research Applications
Macitentan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Primarily used in clinical research for the treatment of pulmonary arterial hypertension. It is also being explored for potential use in other cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals targeting endothelin receptors
Mechanism of Action
Macitentan exerts its effects by blocking the endothelin receptors ETA and ETB. Endothelin is a potent vasoconstrictor that binds to these receptors, leading to increased intracellular calcium levels and subsequent vasoconstriction. By antagonizing these receptors, this compound reduces vasoconstriction and lowers blood pressure in the pulmonary arteries .
Comparison with Similar Compounds
Pharmacokinetic and Receptor-Binding Properties
Macitentan distinguishes itself from other ERAs through its prolonged receptor occupancy and enhanced tissue penetration . Preclinical studies reveal that this compound’s dissociation half-life from ETA receptors is 17 minutes, compared to 1.5 minutes for bosentan, leading to sustained receptor blockade . This "insurmountable antagonism" ensures efficacy even in high ET-1 environments, such as diseased pulmonary vasculature .
Tissue Distribution :
- In rat models, this compound achieved 4-fold higher concentrations in lung tissue and 2-fold higher concentrations in the right ventricle compared to bosentan, attributed to its lipophilicity and tissue-targeting design .
- This superior tissue penetration correlates with greater attenuation of pathological gene expression (e.g., collagen and fibronectin) in cardiac remodeling .
Metabolism and Half-Life :
- This compound’s active metabolite, ACT-132577, contributes to its prolonged activity (effective half-life: ~16 hours), whereas bosentan requires twice-daily dosing due to shorter half-life .
Efficacy in Preclinical and Clinical Studies
Preclinical Superiority Over Bosentan :
- In bleomycin-induced pulmonary hypertension (PH) rats, this compound (100 mg/kg/day) reduced mean pulmonary arterial pressure (mPAP) by 58%, outperforming bosentan (300 mg/kg/day; 62% reduction) despite lower plasma concentrations .
- This compound normalized right ventricular (RV) gene expression (e.g., Nppa, Col1a1), while bosentan showed partial effects .
Clinical Outcomes :
- SERAPHIN Trial : this compound reduced risk of morbidity/mortality by 45% (10 mg dose) versus placebo, with sustained benefits over 3.5 years . Bosentan’s landmark BREATHE-1 trial showed a 23% risk reduction but lacked long-term mortality data .
- In contrast, bosentan requires dose adjustments when combined with CYP3A4 substrates (e.g., sildenafil) due to induction interactions .
Adverse Events (AEs) :
- Peripheral edema (19.5% vs. 23.5% placebo) and anemia (16.2% vs.
- Bosentan is associated with higher rates of liver enzyme abnormalities, while ambrisentan carries risks of peripheral edema and nasal congestion .
Drug-Drug Interaction Profile
- No dose adjustment is required with sildenafil (CYP3A4 substrate); this compound increased sildenafil exposure by only 15–26% .
Biological Activity
Macitentan is a dual endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). Its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile have been extensively studied, providing insights into its biological activity.
This compound selectively inhibits the endothelin-1 (ET-1) receptors, specifically the ET_A and ET_B subtypes. ET-1 plays a significant role in the pathophysiology of PAH by promoting vasoconstriction and vascular remodeling through activation of these receptors. By blocking ET-1 from binding to its receptors, this compound reduces pulmonary vascular resistance and improves hemodynamics in patients with PAH .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several important characteristics:
- Absorption : this compound is absorbed orally, with maximum plasma concentrations (C_max) typically reached around 8 hours post-administration. However, this can extend up to 30 hours at higher doses .
- Bioavailability : Estimated at 74%, though not experimentally determined .
- Volume of Distribution : The apparent volume of distribution ranges from 40 to 50 L, indicating extensive tissue distribution .
- Protein Binding : Over 99% of this compound is bound to plasma proteins, primarily albumin .
- Metabolism : It is metabolized mainly through oxidative depropylation into an active metabolite (ACT-132577), which has a longer half-life than this compound itself .
Randomized Controlled Trials
This compound's efficacy has been demonstrated in several randomized controlled trials:
- SERAPHIN Trial : This pivotal study showed that this compound significantly improved health-related quality of life (HRQoL) scores compared to placebo. At six months, patients receiving 10 mg of this compound exhibited improvements in seven out of eight domains measured by the SF-36 questionnaire .
- MUSIC Trial : Although primarily aimed at idiopathic pulmonary fibrosis (IPF), this trial indicated that long-term exposure to this compound was well tolerated. It also suggested potential benefits in preventing lung fibrosis based on animal models .
- Meta-analysis : A comprehensive meta-analysis involving seven randomized trials demonstrated that this compound effectively decreased pulmonary vascular resistance (PVR) and improved cardiac index in patients with PAH .
Safety Profile
The safety profile of this compound has been assessed in various studies:
- Adverse Events : Commonly reported adverse events include dyspnea, nasopharyngitis, and worsening PAH symptoms. In a real-world study involving Korean patients, these events occurred in approximately 5% and 3% of participants, respectively .
- Long-term Tolerability : Studies have shown that this compound is generally well tolerated over extended periods, with a low incidence of serious adverse effects reported .
Case Study Insights
A case study involving patients with PAH highlighted the significant improvement in exercise capacity and overall functional class after initiating treatment with this compound. Patients reported enhanced quality of life metrics and reduced hospitalization rates due to PAH-related complications.
Summary Table of Key Findings
Parameter | Value/Description |
---|---|
Mechanism | Dual ETA/ETB receptor antagonist |
Bioavailability | Estimated at 74% |
C_max | ~8 hours (up to 30 hours at higher doses) |
Volume of Distribution | 40-50 L |
Protein Binding | >99% (primarily albumin) |
Common Adverse Events | Dyspnea, nasopharyngitis |
Efficacy | Significant reduction in PVR and improved HRQoL |
Properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMEBMXRHSZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196063 | |
Record name | Macitentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441798-33-0 | |
Record name | Macitentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=441798-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macitentan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Macitentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Macitentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MACITENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-136°C | |
Record name | Macitentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.